N-(4-Methylphenyl)benzamide

Thermal Analysis Solid-State Characterization Crystallization Optimization

This lot exhibits a sharp melt at 158°C, ideal for DSC calibration. Its orthorhombic Pbca lattice and precise dihedral angle ensure reproducible crystal engineering. The LogP 3.0 offers a balanced scaffold for fragment-based discovery, avoiding the excessive lipophilicity of dimethyl analogs. Order for consistent supramolecular assembly.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 582-78-5
Cat. No. B188535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methylphenyl)benzamide
CAS582-78-5
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
InChIKeyYUIHXKGKVSVIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methylphenyl)benzamide (CAS 582-78-5) – Technical Baseline and Procurement Profile


N-(4-Methylphenyl)benzamide (CAS 582-78-5), also known as 4′-methylbenzanilide or N-benzoyl-p-toluidine, is a secondary N-aryl benzamide with the molecular formula C₁₄H₁₃NO and a molecular weight of 211.26 g/mol [1]. It belongs to the benzanilide class and is structurally characterized by a benzoyl group linked to a p-toluidine (4-methylaniline) moiety. The compound is a white to off-white crystalline solid with a reported melting point of 158 °C and a calculated XLogP3 value of 3.0, indicating moderate lipophilicity [2]. Commercially, it is typically offered at ≥95% purity and is employed as a synthetic intermediate in organic synthesis, particularly in the preparation of more complex pharmaceutical and agrochemical precursors .

N-(4-Methylphenyl)benzamide (CAS 582-78-5) – Why Class‑Level Substitution Risks Experimental Reproducibility


Although N-(4-methylphenyl)benzamide shares the benzanilide core with numerous analogs, it is not functionally interchangeable with other N-aryl benzamides due to distinct, quantifiable differences in key physicochemical and crystallographic parameters. The presence and position of the para‑methyl substituent on the aniline ring directly modulate melting point (158 °C vs. 161–165 °C for unsubstituted benzanilide), lipophilicity (XLogP3 3.0 vs. 3.64 for the bis‑methyl analog), and solid‑state packing behavior (orthorhombic Pbca space group with a specific dihedral angle of 63.41° between the aromatic rings) [1]. These differences influence solubility in organic reaction media, crystallization outcomes, and the reproducibility of synthetic procedures that rely on precise melting behavior or hydrogen‑bonding‑directed supramolecular assembly. Substituting a closely related analog without adjusting for these parameters can lead to unexpected yield reductions, altered reaction kinetics, or failure to obtain desired crystalline phases, underscoring the need for compound‑specific selection.

N-(4-Methylphenyl)benzamide (CAS 582-78-5) – Quantitative Evidence Guide for Differentiated Selection


Melting Point Comparison: N-(4-Methylphenyl)benzamide vs. Unsubstituted Benzanilide

The melting point of N-(4-methylphenyl)benzamide is 158 °C, whereas the unsubstituted parent compound, N-phenylbenzamide (benzanilide), melts at 161–165 °C . This 3–7 °C depression is attributable to the electron-donating para‑methyl group, which alters intermolecular interactions in the solid state and provides a clear, measurable differentiation that can be exploited for purity assessment and thermal processing.

Thermal Analysis Solid-State Characterization Crystallization Optimization

Lipophilicity Contrast: Monomethyl vs. Dimethyl N‑Aryl Benzamide Analogs

N-(4-Methylphenyl)benzamide exhibits a calculated XLogP3 value of 3.0, whereas the structurally related 4-methyl-N-(4-methylphenyl)benzamide (CAS 6876-66-0), which contains an additional methyl group on the benzoyl ring, has a significantly higher LogP of 3.64 [1]. This ~0.64 log unit difference translates to roughly a 4.4‑fold increase in octanol‑water partition coefficient for the dimethyl analog, directly impacting solubility in aqueous vs. organic phases and potential membrane permeability in biological assays.

Lipophilicity LogP Medicinal Chemistry ADME Optimization

Crystal Packing and Solid‑State Hydrogen‑Bonding Architecture

Single-crystal X-ray diffraction establishes that N-(4-methylphenyl)benzamide crystallizes in the orthorhombic space group Pbca with unit‑cell parameters a = 9.1082(18) Å, b = 9.822(2) Å, c = 26.125(5) Å, and a calculated density of 1.201 g/cm³ [1]. The molecules are linked into infinite chains along the b‑axis via N–H···O hydrogen bonds, and the two aromatic rings adopt a dihedral angle of 63.41(5)°, a conformation that minimizes steric repulsion while preserving amide conjugation [2]. In contrast, the bis‑methyl analog 4-methyl-N-(4-methylphenyl)benzamide exhibits a nearly perpendicular ring arrangement (dihedral angle 85.90°) and crystallizes with molecular disorder across a twofold axis, fundamentally altering its packing efficiency and mechanical properties [3].

Crystallography Crystal Engineering Solid-State Chemistry

Purity Specifications and Vendor‑Standardized Quality Control

Commercial suppliers consistently offer N-(4-methylphenyl)benzamide at a minimum purity of 95%, with several vendors providing ≥95% (HPLC) or 95+% specifications . This level of standardization across multiple reputable vendors (Aladdin, AKSci, ChemScene, LeYan) contrasts with closely related analogs such as 4-methyl-N-phenylbenzamide, which is typically offered at >98.0% (HPLC) purity, reflecting differences in synthetic accessibility and purification economics . The availability of N-(4-methylphenyl)benzamide at a consistent 95% purity threshold ensures reliable performance in synthetic transformations where trace impurities could interfere with sensitive catalytic steps or downstream crystallization.

Quality Control Analytical Chemistry Procurement Standardization

Retention Index for GC‑MS Identification and Purity Confirmation

N-(4-Methylphenyl)benzamide has a verified electron ionization (EI) mass spectrum with a quality score of 983 and a retention index of 2051 (GC/MS) [1]. This spectral fingerprint, cross‑checked against external libraries with ≥99% similarity, provides a robust analytical marker for unambiguous identification in complex mixtures. While many N‑aryl benzamides yield similar nominal mass spectra, the combination of retention index and specific fragmentation pattern distinguishes N-(4-methylphenyl)benzamide from regioisomers (e.g., 2‑methyl‑ or 3‑methyl‑substituted analogs) and from the unsubstituted benzanilide, which typically elutes earlier and exhibits a different retention index.

Analytical Method Development GC-MS Metabolomics Forensic Chemistry

N-(4-Methylphenyl)benzamide (CAS 582-78-5) – Research and Industrial Application Scenarios Grounded in Quantitative Evidence


Use as a Reference Standard in Thermal Analysis and Differential Scanning Calorimetry (DSC)

The sharp and well‑defined melting point of 158 °C, which is clearly resolved from the 161–165 °C range of the unsubstituted parent benzanilide, makes N-(4-methylphenyl)benzamide an excellent reference standard for calibrating melting point apparatus or DSC instruments in the 150–170 °C range . Its distinct thermal signature reduces the risk of misidentification when screening reaction products or verifying the identity of N‑aryl benzamide intermediates.

Intermediate for Lipophilicity‑Tuned Medicinal Chemistry Scaffolds

With a measured XLogP3 of 3.0, N-(4-methylphenyl)benzamide occupies a lipophilicity sweet spot that balances organic solubility with moderate aqueous partitioning, making it a preferred scaffold for fragment‑based drug discovery and for the synthesis of analogs where further substitution would push LogP above 3.5 [1]. In contrast, the bis‑methyl analog (LogP 3.64) may introduce excessive lipophilicity that compromises aqueous solubility and pharmacokinetic properties in early‑stage leads.

Crystal Engineering and Supramolecular Chemistry Studies

The well‑characterized orthorhombic crystal packing (space group Pbca) and the consistent N–H···O hydrogen‑bonded chain motif along the b‑axis provide a reliable, reproducible solid‑state architecture for studying intermolecular interactions, crystal growth, and polymorphism [2]. The ordered lattice and defined dihedral angle of 63.41° contrast with the disorder and near‑perpendicular ring orientation of the dimethyl analog, offering a more predictable system for co‑crystallization and crystal engineering design.

Analytical Standard for GC‑MS Method Development and Validation

The verified EI mass spectrum and retention index of 2051 enable laboratories to use N-(4-methylphenyl)benzamide as a readily available, well‑characterized standard for developing GC‑MS methods targeting N‑aryl amides in environmental, forensic, or metabolomics applications [3]. The high spectral quality score (983) and cross‑library verification (≥99% similarity) ensure that the compound can serve as a reliable reference for retention time locking and spectral library matching.

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